molecular formula C5H12N2O B1393983 (R)-O-(pyrrolidin-2-ylmethyl)hydroxylamine CAS No. 952747-32-9

(R)-O-(pyrrolidin-2-ylmethyl)hydroxylamine

Cat. No.: B1393983
CAS No.: 952747-32-9
M. Wt: 116.16 g/mol
InChI Key: UCVQCEOPTRBRCW-RXMQYKEDSA-N
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Description

®-O-(pyrrolidin-2-ylmethyl)hydroxylamine is an organic compound that features a hydroxylamine functional group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-O-(pyrrolidin-2-ylmethyl)hydroxylamine typically involves the reaction of pyrrolidine derivatives with hydroxylamine. One common method includes the nucleophilic addition of hydroxylamine to a pyrrolidine-2-carbaldehyde intermediate, followed by reduction to yield the desired hydroxylamine compound .

Industrial Production Methods

Industrial production methods for ®-O-(pyrrolidin-2-ylmethyl)hydroxylamine are not extensively documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

®-O-(pyrrolidin-2-ylmethyl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound under appropriate conditions.

    Reduction: The compound can be reduced to an amine.

    Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary widely depending on the desired product, but may include the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

®-O-(pyrrolidin-2-ylmethyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-O-(pyrrolidin-2-ylmethyl)hydroxylamine involves its interaction with molecular targets such as enzymes. For example, it can inhibit protein synthesis by binding to RNA polymerase II, which is involved in the transcription of DNA to messenger RNA (mRNA) . This inhibition can lead to anti-tumor effects, making it a compound of interest in cancer research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-O-(pyrrolidin-2-ylmethyl)hydroxylamine is unique due to its hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

O-[[(2R)-pyrrolidin-2-yl]methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-8-4-5-2-1-3-7-5/h5,7H,1-4,6H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVQCEOPTRBRCW-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693128
Record name O-{[(2R)-Pyrrolidin-2-yl]methyl}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952747-32-9
Record name O-{[(2R)-Pyrrolidin-2-yl]methyl}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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